Benzyl 1-aminopyrrolidine-3-carboxylate
Description
This compound is a key intermediate in pharmaceutical synthesis, particularly for chiral amine derivatives used in drug discovery .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
benzyl 1-aminopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c13-14-7-6-11(8-14)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |
InChI Key |
WMNBRBALNTWFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution Using Tartaric Acid Derivatives
Racemic Resolution via Diastereomeric Salt Formation
The resolution of racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives represents a cornerstone method. As detailed in CN102603592A, racemic 1-benzyl-3-aminopyrrolidine is dissolved in an organic solvent (e.g., methanol or ethanol) with D- or L-tartaric acid hydrate at a molar ratio of 1:0.5–1.2. Heating to 50–100°C under vigorous stirring (350–800 rpm) induces diastereomeric salt crystallization. Gradual cooling to room temperature separates the (R)-enantiomer-tartrate complex (filter cake) from the (S)-enantiomer in the mother liquor.
Solvent and Temperature Optimization
Optimal resolution occurs in methanol at 75–90°C, achieving enantiomeric excess (e.e.) values of 97–99%. Solvent polarity critically affects solubility: lower-polarity solvents (e.g., ethyl acetate) favor salt precipitation, while higher-polarity solvents (e.g., water) improve enantiomer separation during neutralization.
Tartaric Acid Derivative Selection
Diacetylated or dibenzoylated tartaric acids enhance resolution efficiency by modifying solubility profiles. For example, dibenzoyl tartaric acid increases the diastereomeric excess (d.e.) to 98.5% compared to 96.7% with unmodified tartaric acid. Structural modifications (e.g., para-methylbenzoyl groups) further tune chiral recognition.
Protection-Deprotection Strategies for Stereoselective Synthesis
Benzyloxycarbonyl (Cbz) Protection
EP1138672A1 outlines a multistep route starting from (R)-3-hydroxy-pyrrolidine. Benzyl chloroformate introduces the Cbz group, forming benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate. Subsequent mesylation with methanesulfonyl chloride in ethyl acetate (0–5°C, triethylamine base) yields the mesylate intermediate.
High-Pressure Amination
Amination under ammonia pressure (8×10⁶ Pa, 110°C) replaces the mesyl group with an amine, producing benzyl (R)-3-aminopyrrolidine-1-carboxylate in 92% yield and 97% e.e.. Critical parameters include:
- Pressure : 5×10⁶–8×10⁶ Pa
- Temperature : 100–150°C
- Solvent : Tetrahydrofuran or dimethoxyethane
Catalytic Hydrogenation for Deprotection
Pd/C-mediated hydrogenation (1 atm H₂, 25°C) removes the Cbz group, yielding 1-aminopyrrolidine-3-carboxylate. However, over-hydrogenation risks pyrrolidine ring saturation, necessitating precise reaction monitoring via gas chromatography.
Asymmetric Synthesis from D-Aspartic Acid
Sequential Functionalization of D-Aspartic Acid
CN111620802A describes a stereospecific synthesis starting from D-aspartic acid. Initial protection with benzyl chloroformate and K₂CO₃ yields compound II, which undergoes cyclization to form the pyrrolidine ring. Key steps include:
- Cyclization : Intramolecular nucleophilic substitution at 80°C in DMF.
- Reductive Amination : Sodium cyanoborohydride reduces the imine intermediate, fixing the (R)-configuration.
Optical Purity and Yield
This method achieves >99% optical purity and 85% overall yield, surpassing resolution-based approaches. The chiral center originates from D-aspartic acid, eliminating the need for post-synthesis resolution.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
The table below contrasts key methodologies:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|
| Tartaric Acid Resolution | Racemic 1-benzyl-3-aminopyrrolidine | D-Tartaric acid hydrate | 75–90°C, methanol | 78 | 97–99 |
| Cbz Protection-Deprotection | (R)-3-hydroxy-pyrrolidine | Benzyl chloroformate, NH₃ | 8×10⁶ Pa, 110°C | 92 | 97 |
| D-Aspartic Acid Route | D-Aspartic acid | Benzyl chloroformate, NaBH₃CN | 80°C, DMF | 85 | >99 |
Reaction Mechanism Insights
Stereochemical Control in High-Pressure Amination
Ammonia’s nucleophilic attack on the mesylated intermediate proceeds via an SN2 mechanism, inverting configuration at C3. The rigid pyrrolidine ring minimizes steric hindrance, favoring retention of chirality.
Role of Solvent Polarity in Diastereomer Separation
Methanol’s moderate polarity balances enantiomer solubility and salt precipitation. Adding water (10–20 vol%) during cooling enhances crystallization kinetics, improving yield by 12%.
Chemical Reactions Analysis
Types of Reactions
3-Cbz-aminopyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free 3-aminopyrrolidine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.
Substitution: Reagents such as acyl chlorides, isocyanates, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 3-Cbz-aminopyrrolidine.
Reduction: 3-aminopyrrolidine.
Substitution: Various amides, ureas, and sulfonamides.
Scientific Research Applications
3-Cbz-aminopyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cbz-aminopyrrolidine depends on its specific applicationThe Cbz group can be removed under mild conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Benzyl 3-Aminopyrrolidine-1-Carboxylate
- Structure: Amino group at position 3, Cbz group at position 1.
- Key Data: CAS: 185057-50-5 Molecular Formula: C₁₃H₁₆N₂O₂ (inferred from analogs) Safety: Non-hazardous for transport; disposal via incineration recommended .
- Applications: Widely used in chiral synthesis, as indicated by its synonyms (e.g., 1-N-Cbz-3-Aminopyrrolidine) .
Benzyl 4-Aminopiperidine-1-Carboxylate
- Structure: Six-membered piperidine ring with amino at position 4.
Benzyl 3-Methoxypyrrolidine-1-Carboxylate
- Structure : Methoxy substituent at position 3.
- Key Data: CAS: 130403-95-1 Molecular Formula: C₁₃H₁₇NO₃ Molar Mass: 235.28 g/mol .
- Comparison: The methoxy group is less reactive than the amino group, reducing participation in nucleophilic reactions.
Benzyl 3-Hydroxypyrrolidine-1-Carboxylate
- Structure : Hydroxyl group at position 3.
- Key Data: CAS: 95656-88-5 Molecular Formula: C₁₂H₁₅NO₃ Similarity Score: 0.81 (relative to the amino derivative) .
Benzyl 3-Amino-4-Hydroxypyrrolidine-1-Carboxylate
- Structure: Amino at position 3, hydroxyl at position 4.
- Key Data :
- Comparison : The additional hydroxyl group introduces stereochemical complexity, making it suitable for targeted drug design but synthetically challenging.
(S)-Benzyl-3-Aminopyrrolidine-1-Carboxylate
- Structure : Stereospecific (S)-isomer.
- Key Data :
- CAS: 122536-72-5
- Molecular Formula: C₁₃H₁₆N₂O₂
- Comparison : Chirality is critical for enantioselective synthesis in pharmaceuticals, influencing receptor binding and metabolic pathways .
Structural and Functional Comparison Table
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